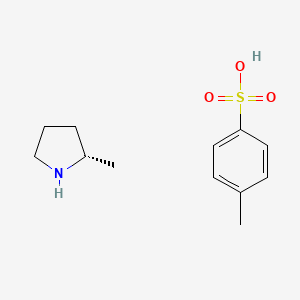

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDRZKLQBDQTN-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656937 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212353-38-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Introduction

(S)-2-Methylpyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and drug development. Its rigid, stereodefined pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. The free amine, however, is often a volatile and hygroscopic oil, posing challenges for storage, handling, and purification. Conversion to a stable, crystalline salt is therefore a critical step for practical application. The 4-methylbenzenesulfonate (tosylate) salt offers excellent crystallinity, stability, and handling properties, making it an ideal form for pharmaceutical development.

This technical guide provides a comprehensive overview of the most robust and field-proven synthetic pathways to high-purity (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer a comparative analysis of competing synthetic strategies, empowering researchers to make informed decisions for their specific applications.

Primary Synthetic Pathway: Chiral Pool Synthesis from (S)-Prolinol

The most reliable and stereochemically precise route to (S)-2-methylpyrrolidine originates from the commercially available chiral pool starting material, (S)-prolinol. This strategy leverages the pre-existing stereocenter of the starting material, avoiding costly and often inefficient chiral resolution or asymmetric synthesis steps. The overall transformation involves a four-step sequence: amine protection, activation of the primary hydroxyl group, reductive displacement, and final deprotection, followed by salt formation.

Caption: Overall workflow for the synthesis of the target salt from (S)-Prolinol.

Step 1: Amine Protection with a tert-Butoxycarbonyl (Boc) Group

Causality: The secondary amine of (S)-prolinol is nucleophilic and would interfere with the subsequent activation of the hydroxyl group. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is the protector of choice for this synthesis. Its steric bulk prevents unwanted side reactions, it is stable to the basic and reductive conditions in the subsequent steps, and it can be cleanly removed under acidic conditions without affecting the final product's stereointegrity.[1]

The reaction proceeds by treating (S)-prolinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine (Et₃N). The base serves to neutralize the carbonic acid byproduct, driving the reaction to completion.[1]

Step 2: Hydroxyl Group Activation via Tosylation

Causality: The hydroxyl group is a notoriously poor leaving group (hydroxide, HO⁻, is a strong base).[2] To facilitate its displacement in the subsequent reduction step, it must be converted into an excellent leaving group. Conversion to a p-toluenesulfonate (tosylate) ester is an ideal solution. The tosylate anion is a very weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group, making it an exceptional leaving group.[2]

This transformation is achieved by reacting N-Boc-(S)-prolinol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[3] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, preventing potential acid-catalyzed side reactions. A critical feature of this step is that the reaction occurs at the oxygen atom and does not involve the chiral carbon center, thus proceeding with complete retention of stereochemistry.[2]

Step 3: Reductive Cleavage of the Tosylate Group

Causality: With the tosylate installed as a superb leaving group, the C-O bond is now primed for cleavage. The formation of the target methyl group is accomplished via a nucleophilic substitution (Sₙ2) reaction using a powerful hydride source. Standard reducing agents like NaBH₄ or LiAlH₄ are often insufficient for this transformation. A more potent nucleophilic hydride reagent, such as Lithium triethylborohydride (LiBH(Et)₃, often sold as Super-Hydride®), is required to efficiently displace the tosylate and form the C-H bond, yielding N-Boc-(S)-2-methylpyrrolidine.[1]

Step 4: Boc Deprotection to Yield the Free Amine

Causality: The final step in forming the chiral amine is the removal of the Boc protecting group. This is reliably achieved under acidic conditions. Treatment of the N-Boc-(S)-2-methylpyrrolidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or dioxane, efficiently cleaves the tert-butyl carbamate to release the free secondary amine, (S)-2-methylpyrrolidine.[1] The byproducts, isobutylene and carbon dioxide, are volatile gases, simplifying the work-up procedure.

Final Step: 4-methylbenzenesulfonate Salt Formation

Causality: The synthesized (S)-2-methylpyrrolidine free base is a low-boiling, often hygroscopic oil, which is difficult to handle and accurately weigh. Forming a salt converts it into a stable, non-volatile, and crystalline solid that is easily purified by recrystallization.

The salt formation is a straightforward acid-base reaction. The basic (S)-2-methylpyrrolidine is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol. A solution containing one molar equivalent of p-toluenesulfonic acid (p-TsOH) is then added. The resulting (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate salt typically precipitates from the solution and can be isolated by simple filtration, washed, and dried.

Caption: Acid-base reaction for the final salt formation.

Alternative Synthetic Pathways

While the (S)-prolinol route is preferred for its stereochemical fidelity, other methods exist and may be suitable depending on starting material availability and cost.

-

Resolution of Racemic 2-Methylpyrrolidine: This approach begins with the synthesis of racemic 2-methylpyrrolidine, typically via the catalytic hydrogenation of 2-methylpyrroline using a platinum catalyst.[4] The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral acid. To isolate the (S)-amine, D-tartaric acid is used.[5] The (S)-amine-D-tartrate salt has different solubility properties than its (R)-amine counterpart, allowing for its selective crystallization. Several recrystallization cycles are often necessary to achieve high enantiomeric purity (>98% ee).[5] While this method uses cheaper starting materials, the theoretical maximum yield is only 50%, and the process can be labor-intensive.

-

Synthesis from (S)-Proline: It is also possible to synthesize the target compound from (S)-proline itself. These methods typically involve the formation of a bicyclic intermediate to activate the α-position for methylation. For example, (S)-proline can be reacted with chloral hydrate to form an azetidinone intermediate, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) and alkylated with methyl iodide.[6] Subsequent hydrolysis under acidic conditions yields (S)-2-methylproline, which would require a final decarboxylation step.[6][7] This route is generally more complex and less direct than the prolinol-based synthesis.

Data Presentation and Protocols

Comparative Analysis of Synthesis Pathways

| Parameter | (S)-Prolinol Route | Racemic Resolution Route | (S)-Proline Methylation Route |

| Starting Material | (S)-Prolinol | 2-Methylpyrroline | (S)-Proline |

| Stereocontrol | Substrate-controlled (Excellent) | Chiral Resolution | Substrate-controlled (Good) |

| Key Reagents | Boc₂O, TsCl, LiBH(Et)₃, p-TsOH | PtO₂, D-Tartaric Acid | Chloral Hydrate, LDA, MeI |

| Key Advantages | High enantiopurity, direct, well-defined pathway.[1] | Utilizes inexpensive achiral starting materials.[5] | Readily available chiral pool starting material.[4] |

| Key Disadvantages | Multi-step process; requires potent reducing agents. | Theoretical max yield of 50%; multiple recrystallizations needed.[5] | Multiple steps; requires cryogenic conditions and strong bases (LDA).[6] |

Detailed Experimental Protocol: (S)-Prolinol Pathway

This protocol is a representative synthesis adapted from established procedures and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of N-Boc-(S)-prolinol[1]

-

To a cooled (0 °C) solution of (S)-prolinol (1.0 eq) in ethyl acetate, add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate dropwise to the reaction mixture, again keeping the temperature below 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Perform an aqueous work-up by washing the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol, which can often be used without further purification.

Step 2: Synthesis of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine

-

Dissolve N-Boc-(S)-prolinol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.0 eq) or pyridine (catalytic to stoichiometric) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature overnight until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with a mild acidic solution (e.g., saturated NaH₂PO₄), followed by water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography on silica gel to obtain the pure tosylate.

Step 3 & 4: Reduction and Deprotection to (S)-2-Methylpyrrolidine

-

Dissolve the purified tosylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add Lithium triethylborohydride (Super-Hydride®, 1.0 M solution in THF, ~1.5 eq) dropwise.

-

Stir the reaction at room temperature for several hours until completion.

-

Carefully quench the reaction with water, followed by an aqueous work-up.

-

Remove the solvent and dissolve the crude N-Boc-(S)-2-methylpyrrolidine in dichloromethane.

-

Add trifluoroacetic acid (TFA, ~5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete.

-

Concentrate the mixture under reduced pressure, then basify with NaOH solution and extract the free amine into an organic solvent. Dry and concentrate carefully to obtain crude (S)-2-methylpyrrolidine.

Step 5: Formation of the Tosylate Salt

-

Dissolve the crude (S)-2-methylpyrrolidine (1.0 eq) in isopropanol or ethyl acetate.

-

In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.

-

Add the acid solution dropwise to the amine solution with stirring.

-

Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization and Purity Analysis

The identity and purity of the final product must be rigorously confirmed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of 2-methylpyrrolidine typically shows a characteristic doublet for the methyl group around 1.1-1.2 ppm.[8] The presence of aromatic protons from the tosylate counter-ion will also be evident.

-

Chiral HPLC: The enantiomeric purity of the final salt should be assessed using a suitable chiral HPLC column to ensure high enantiomeric excess (>99% ee).

-

Melting Point: A sharp melting point is indicative of high purity for a crystalline solid.

-

Elemental Analysis: Confirms the elemental composition of the salt.

Conclusion

The synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is most effectively and reliably achieved through a stereocontrolled, multi-step sequence starting from the chiral pool material (S)-prolinol. This pathway, involving amine protection, hydroxyl activation via tosylation, reductive displacement, and deprotection, consistently delivers the target amine with high enantiopurity. The final, straightforward conversion to the tosylate salt provides a stable, crystalline product that is ideally suited for applications in pharmaceutical research and development. While alternative routes exist, the prolinol-based synthesis remains the gold standard for its precision and reliability.

References

- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).

- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]

-

MDPI. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

-

The synthesis of hydrochloric salts of 2‐substituted methyl 2‐pyrrolidinecarboxylates 9 a-d. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

YouTube. (2019). formation of tosylates & mesylates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Abstract

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, a chiral salt of significant interest in synthetic organic chemistry, serves as a crucial building block and organocatalyst in asymmetric synthesis. Its efficacy is intrinsically linked to its stereochemical purity and defined physicochemical properties. This technical guide provides a comprehensive examination of these properties, offering researchers, scientists, and drug development professionals a consolidated resource. The document details the compound's structural and chemical identity, summarizes its key physical and chemical characteristics, and presents validated, step-by-step protocols for their experimental determination. By explaining the causality behind analytical choices, this guide aims to equip scientists with the practical knowledge required for the effective handling, characterization, and application of this important chiral compound.

Introduction and Scientific Context

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, also known as (S)-2-Methylpyrrolidine tosylate, is the salt formed between the chiral amine (S)-2-Methylpyrrolidine and p-toluenesulfonic acid. The formation of this tosylate salt is a common strategy in synthetic chemistry to handle volatile or basic amines, converting them into stable, crystalline, and easily weighable solids.

The primary significance of this compound lies in its chiral (S)-2-methylpyrrolidine cation. This moiety is a widely used building block and precursor for chiral ligands and organocatalysts. The stereochemical integrity of the pyrrolidine ring is paramount for inducing stereoselectivity in asymmetric reactions. Therefore, precise characterization of the bulk material is not merely a procedural formality but a critical checkpoint for ensuring predictable and reproducible outcomes in multi-step syntheses and catalytic applications. This guide provides the foundational data and methodologies required to validate the quality and suitability of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate for its intended scientific applications.

Chemical Identity and Structural Elucidation

-

IUPAC Name: (2S)-2-methylpyrrolidine;4-methylbenzenesulfonic acid

-

Common Names: (S)-2-Methylpyrrolidine tosylate, (S)-2-Methylpyrrolidine p-toluenesulfonate

-

CAS Number: 1212353-38-2[1]

Chemical Structure:

The compound is an ionic salt consisting of the (S)-2-methylpyrrolidinium cation and the 4-methylbenzenesulfonate (tosylate) anion.

Caption: Ionic pairing of (S)-2-methylpyrrolidinium cation and 4-methylbenzenesulfonate anion.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical properties of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. These values are critical for its handling, formulation, and use in chemical reactions.

| Property | Value / Description | Significance for Researchers |

| Appearance | White to off-white solid/crystalline powder. | Provides a first-pass quality check. Significant deviation in color may indicate impurities. |

| Melting Point | Typically reported in the range of 134-138 °C . | A sharp melting point range is a primary indicator of purity. A broad or depressed range suggests the presence of impurities.[3] |

| Solubility | Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar solvents like hexanes. | Crucial for selecting appropriate reaction solvents, purification methods (recrystallization), and analytical solvents (e.g., for NMR). |

| Specific Optical Rotation ([α]D) | A positive value is expected due to the (S)-enantiomer. | Confirms the stereochemical identity and enantiomeric purity of the compound. The magnitude is a quantitative measure of enantiomeric excess.[4] |

Analytical Methodologies and Experimental Protocols

This section provides detailed, field-proven protocols for the characterization of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. The rationale behind key steps is explained to enhance understanding and ensure reliable results.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of the title compound.

Caption: Standard workflow for the characterization of a chiral salt.

Protocol for Melting Point Determination

Causality: The melting point is a robust indicator of purity for crystalline solids. Impurities disrupt the crystal lattice, typically causing the melting point to decrease and the range over which it melts to broaden.[3] This method uses a capillary apparatus for precise measurement.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it on a watch glass.[5]

-

Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[3][5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[6]

-

Rapid Determination (Optional): First, heat the sample rapidly (e.g., 5-10 °C/min) to find an approximate melting range. Allow the apparatus to cool.[5]

-

Accurate Determination: Prepare a new capillary. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5][7]

-

Recording Data: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts into a transparent liquid (T2). The melting range is T1-T2.[7]

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.[5]

Protocol for Specific Optical Rotation Measurement

Causality: Optical rotation is the unique property of chiral molecules to rotate the plane of polarized light.[4] The specific rotation is a standardized physical constant for a given chiral compound, making it the definitive test for confirming stereochemical identity and quantifying enantiomeric purity.[4][8]

Methodology:

-

Instrument Calibration: Turn on the polarimeter and its sodium D-line (589 nm) light source, allowing it to stabilize.[8]

-

Zeroing the Instrument: Fill a clean 1.0 dm polarimeter cell with the chosen solvent (e.g., Methanol). Place the cell in the instrument and set the reading to zero. This corrects for any optical activity of the solvent itself.[9][10]

-

Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 250 mg) and dissolve it in a 25 mL volumetric flask using the same solvent. This gives a concentration c in g/100 mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, ensuring no air bubbles are present in the light path.[10] Place the cell in the instrument and record the observed rotation, α. Take at least five readings and calculate the average.[10]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

Protocol for ¹H NMR Spectroscopic Analysis

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR confirms the presence and connectivity of hydrogen atoms, allowing for verification of both the cation and anion structures and an assessment of sample purity.

Methodology:

-

Sample Preparation: Weigh 5-25 mg of the compound into a clean vial.[12]

-

Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in which the sample is fully soluble.[13] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks.[13][14]

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Analysis: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum.

-

Data Interpretation:

-

Aromatic Protons (Tosylate): Look for two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of the para-substituted benzene ring.

-

Methyl Protons (Tosylate): A singlet at ~2.3-2.4 ppm corresponds to the methyl group on the tosylate anion.[15]

-

Pyrrolidine Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm) will correspond to the protons on the pyrrolidine ring and its methyl group.

-

Integration: The ratio of the integrated signals should match the number of protons in the structure (e.g., aromatic protons : tosylate methyl : total pyrrolidine protons).

-

Protocol for FTIR Spectroscopic Analysis

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the sulfonate group (S=O) from the tosylate anion and the N-H bond of the protonated amine.

Methodology:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place nothing in the sample holder and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

N-H Stretch: A broad absorption in the range of 3200-3400 cm⁻¹ indicates the N-H stretch of the secondary ammonium cation.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H bonds, while those just above 3000 cm⁻¹ correspond to aromatic C-H bonds.

-

S=O Stretches: Strong, characteristic absorption peaks around 1350 cm⁻¹ and 1170 cm⁻¹ are definitive evidence of the sulfonyl group of the tosylate anion.[15][16]

-

Handling, Storage, and Stability

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is a stable salt under standard laboratory conditions. It is not hygroscopic but should be protected from excess moisture to ensure accurate weighing and prevent potential degradation over long-term storage.

Conclusion

The reliable application of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate in research and development hinges on the accurate verification of its physicochemical properties. The protocols and data presented in this guide offer a comprehensive framework for quality assessment, ensuring that scientists can proceed with confidence in the identity, purity, and stereochemical integrity of their material. Adherence to these analytical methodologies is a cornerstone of achieving reproducible and successful outcomes in asymmetric synthesis and catalysis.

References

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

-

CATO Reference Materials. (n.d.). 1-(2-Bromophenyl)-2-methylpropan-2-amine (hydrochloride). Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

-

Pharma Beginners. (2026, January 13). Optical Rotation / Specific Optical Rotation (SOR) Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems. Retrieved from [Link]

-

Pharma Dekho. (2024, June 1). General Test Procedure Specific Optical Rotation. Retrieved from [Link]

-

SciSpace. (2011, July 1). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PMC - NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

PubChem. (2026, January 3). 2-Pyrrolidin-1-yloxyethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). (2s,4s)-4-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1). Retrieved from [Link]

-

Harvard University. (n.d.). Read section 7.4 on optical rotation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

High Purity Solvents. (n.d.). 872-50-4 CAS | N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | C12H19NO3S | CID 20706077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 9. digicollections.net [digicollections.net]

- 10. pharmadekho.com [pharmadekho.com]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Introduction: The Imperative of Stereochemical Precision

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is an organic salt of significant interest in pharmaceutical development. It is comprised of the chiral amine (S)-2-methylpyrrolidine and the achiral counter-ion, 4-methylbenzenesulfonate, commonly known as tosylate.[1] As a chiral building block, the stereochemical purity of the (S)-2-methylpyrrolidine cation is paramount. Different enantiomers of a molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, a robust and multi-faceted analytical strategy is not merely a quality control measure but a fundamental requirement for ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the complete structural analysis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate. We will delve into the core analytical techniques required to unequivocally confirm its chemical identity, establish its absolute stereochemistry, and quantify its enantiomeric purity. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, providing researchers and drug development professionals with a self-validating system for characterization.

Part 1: Elucidation of Covalent Structure and Composition

Before assessing the three-dimensional arrangement of the molecule, it is essential to confirm its fundamental covalent structure and ionic composition. This involves verifying the connectivity of atoms within both the (S)-2-methylpyrrolidine cation and the tosylate anion. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.[4]

Causality of Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical. A solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is often preferred for organic salts as they can solubilize the ionic compound without exchanging protons with the pyrrolidinium N-H proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but peak positions may shift.[4]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale, ensuring inter-instrument and inter-lab reproducibility.[4]

Expected Spectral Features: A comprehensive NMR analysis will involve acquiring ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) to assign all signals definitively.

-

(S)-2-Methylpyrrolidine Cation:

-

¹H NMR: Expect a complex series of multiplets for the pyrrolidine ring protons. The methyl group attached to the chiral center will appear as a doublet. The proton on the chiral carbon (C2) will be a multiplet due to coupling with adjacent protons. The N-H proton signal may be broad.[4]

-

¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyrrolidine ring and the attached methyl group.

-

-

4-methylbenzenesulfonate (Tosylate) Anion:

-

¹H NMR: The aromatic ring will show two distinct doublets in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. A singlet for the methyl group protons will appear in the aliphatic region (~2.3 ppm).

-

¹³C NMR: Four signals are expected in the aromatic region and one for the methyl carbon.

-

Table 1: Representative NMR Data for (S)-2-Methylpyrrolidine Tosylate

| Moiety | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

|---|---|---|---|---|

| (S)-2-Methylpyrrolidine | ¹H | ~1.2 | Doublet | -CH₃ group on chiral center |

| ¹H | ~1.5 - 3.5 | Multiplets | Pyrrolidine ring protons (-CH₂- and -CH-) | |

| ¹H | Broad | Singlet (broad) | N-H proton | |

| ¹³C | ~20 | -CH₃ carbon | ||

| ¹³C | ~25 - 60 | Pyrrolidine ring carbons | ||

| 4-methylbenzenesulfonate | ¹H | ~2.3 | Singlet | Aromatic -CH₃ |

| ¹H | ~7.1 | Doublet | Aromatic protons ortho to -CH₃ | |

| ¹H | ~7.5 | Doublet | Aromatic protons ortho to -SO₃⁻ | |

| ¹³C | ~21 | Aromatic -CH₃ carbon | ||

| ¹³C | ~125 - 145 | Aromatic carbons |

Note: Exact chemical shifts are dependent on solvent and concentration.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire data using a standard single-pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for quantitative accuracy if needed.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the cation and anion, further confirming the compound's identity. Electrospray Ionization (ESI) is the preferred technique for organic salts as it is a soft ionization method that allows for the detection of intact ionic species.

Expected Mass Spectra:

-

Positive Ion Mode (ESI+): The spectrum will be dominated by the protonated (S)-2-methylpyrrolidine cation [C₅H₁₁N + H]⁺, with an expected m/z (mass-to-charge ratio) corresponding to its molecular weight.

-

Negative Ion Mode (ESI-): The spectrum will show a prominent peak for the tosylate anion [C₇H₇SO₃]⁻.

Table 2: Expected Mass Spectrometry Data

| Ion | Formula | Mode | Expected Exact Mass (m/z) |

|---|---|---|---|

| 2-Methylpyrrolidinium | [C₅H₁₂N]⁺ | ESI+ | 86.0964 |

| Tosylate | [C₇H₇O₃S]⁻ | ESI- | 171.0121 |

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the m/z values for the parent ions in both modes and compare them to the calculated theoretical exact masses. The high resolution allows for confirmation of the elemental composition.

Part 2: Stereochemical Integrity - Confirmation of Chirality and Purity

Confirming the "(S)" configuration and quantifying the enantiomeric excess (ee) is the most critical part of the analysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[5] In certain cases, X-ray crystallography can provide an unambiguous determination of absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[2] The goal is to develop a method that provides baseline resolution between the (S)- and (R)-2-methylpyrrolidine enantiomers, allowing for accurate quantification.

Causality of Method Development Choices:

-

CSP Selection: Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly effective for resolving a broad range of chiral compounds, including primary and secondary amines.[2][5]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is often used. The ratio is optimized to achieve the best balance between retention time and resolution.[6]

-

Mobile Phase Additives: For basic amines, peak tailing can be a significant issue due to interactions with residual acidic silanols on the silica support of the CSP.[7] Adding a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to mask these silanols, resulting in improved peak shape and resolution.[7]

Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess (ee) determination by Chiral HPLC.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

-

System Preparation:

-

Sample Preparation:

-

Racemic Standard: Prepare a solution of racemic 2-methylpyrrolidine tosylate (~1 mg/mL) in the mobile phase.

-

Test Sample: Prepare a solution of the (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate sample at the same concentration.

-

-

Analysis:

-

Inject the racemic standard to establish the retention times for both the (R) and (S) enantiomers and to verify system suitability (baseline separation).

-

Inject the test sample.

-

-

Quantification: Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (any impurity peak). Calculate the enantiomeric excess (ee) using the formula:

-

ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100[9]

-

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[10][11] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

Causality of the Technique: The technique relies on obtaining a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to construct the molecular structure. For chiral molecules, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the unambiguous assignment of the absolute stereochemistry (R or S).[11] The presence of the tosylate counter-ion, which contains a heavier sulfur atom, can enhance these anomalous scattering effects, aiding in the definitive assignment of the chiral center in the pyrrolidine ring.

Protocol 4: Single-Crystal X-ray Crystallography (General Workflow)

-

Crystallization: Grow single crystals of the salt suitable for X-ray diffraction. This is often the rate-limiting step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding a model of the atomic positions. Refine this model against the experimental data.

-

Absolute Configuration Determination: Analyze the data to determine the Flack parameter. A value close to 0 for the correct enantiomer assignment (and close to 1 for the incorrect one) provides high confidence in the absolute configuration.[11]

Part 3: Method Validation and System Suitability

For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate.

Key Validation Parameters (as per ICH Q2(R2) Guidelines): [14][15]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the counter-ion, the wrong enantiomer, impurities). For the chiral HPLC method, this is demonstrated by showing baseline resolution of the enantiomers.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the (R)-enantiomer as an impurity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Integrated Analytical Workflow

Caption: Integrated workflow for the comprehensive structural analysis of the target compound.

Conclusion

The structural analysis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a multi-step process that requires the synergistic use of several advanced analytical techniques. NMR spectroscopy and mass spectrometry serve to confirm the fundamental structure and ionic composition. Chiral HPLC is the workhorse for determining enantiomeric purity with high accuracy and precision. For an unequivocal assignment of absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard. By following the integrated workflow and adhering to rigorous method validation principles, researchers and drug developers can ensure the quality, safety, and efficacy of this critical chiral building block.

References

- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- Wiley-VCH. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.

- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Fiveable. (2025). (R)-2-Methylpyrrolidine Definition - Organic Chemistry Key Term.

- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.

- Benchchem. (n.d.). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.

- National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.

- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

- ResearchGate. (n.d.). Analytical method validation: A brief review.

- Benchchem. (n.d.). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives.

- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.

- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1).

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide.

- Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.

Sources

- 1. 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | C12H19NO3S | CID 20706077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 12. emerypharma.com [emerypharma.com]

- 13. wjarr.com [wjarr.com]

- 14. fda.gov [fda.gov]

- 15. demarcheiso17025.com [demarcheiso17025.com]

(2S)-2-Methylpyrrolidine Tosylate: A Chiral Building Block for Advanced Drug Development

Introduction

(2S)-2-Methylpyrrolidine tosylate, identified by CAS number 1212353-38-2, is a chiral organic salt of significant interest in the pharmaceutical and fine chemical industries. While seemingly a simple molecule, its true value lies in the stereochemically defined (2S)-2-methylpyrrolidine moiety it carries. This pyrrolidine derivative serves as a crucial chiral building block, or synthon, in the asymmetric synthesis of complex biologically active molecules. The tosylate counter-ion provides stability, crystallinity, and improved handling properties to the volatile and hygroscopic free base, making it an ideal starting material for multi-step synthetic routes.

This technical guide provides an in-depth exploration of (2S)-2-methylpyrrolidine tosylate, focusing on its physicochemical properties, its pivotal role as a chiral intermediate in drug development, and the synthetic strategies employed for its preparation. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic tool.

Physicochemical Properties and Structural Elucidation

The properties of (2S)-2-Methylpyrrolidine tosylate are intrinsically linked to its constituent ions: the (2S)-2-methylpyrrolidine cation and the p-toluenesulfonate (tosylate) anion.

| Property | Value/Description | Source |

| CAS Number | 1212353-38-2 | N/A |

| Synonyms | (2S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | [1] |

| Molecular Formula | C12H19NO2S | Inferred |

| Molecular Weight | 241.35 g/mol | Inferred |

| Appearance | Typically a white to off-white crystalline solid | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

| Chirality | Contains a single stereocenter at the C2 position of the pyrrolidine ring with an (S)-configuration. | [2] |

The tosylate salt form is advantageous for several reasons. The free base, 2-methylpyrrolidine, is a volatile and flammable liquid.[3] The formation of the tosylate salt significantly reduces its volatility and enhances its thermal stability, facilitating easier storage and handling. Furthermore, the crystalline nature of the salt aids in its purification through recrystallization, ensuring high enantiomeric purity of the (2S)-2-methylpyrrolidine moiety, which is critical for its use in pharmaceutical synthesis.

The Significance of the (2S)-2-Methylpyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring system is a prevalent structural motif in a vast array of biologically active compounds.[2] The introduction of a methyl group at the 2-position, and specifically in the (S)-configuration, imparts a unique three-dimensional structure that can lead to highly specific and potent interactions with biological targets.

The primary use of (2S)-2-methylpyrrolidine tosylate is as a starting material for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[4] Its role is to introduce the chiral 2-methylpyrrolidine pharmacophore, which can be crucial for the efficacy and safety of a drug. The stereochemistry at the C2 position often dictates the binding affinity of the final compound to its target protein, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.

The 2-methylpyrrolidine scaffold has been identified as a key component in the development of ligands for various receptors, including histamine H3 receptor antagonists.[2]

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure 2-methylpyrrolidine is a key challenge that has been addressed through various synthetic routes. The tosylate salt is typically formed in the final step by reacting the free base with p-toluenesulfonic acid.

Herein, we describe a common and efficient method for the preparation of (S)-2-methylpyrrolidine, which can then be converted to its tosylate salt. This method utilizes the chiral pool, starting from the readily available amino acid, L-proline.[5]

Protocol: Synthesis of (S)-2-Methylpyrrolidine from L-Proline

This multi-step synthesis leverages the inherent chirality of L-proline to establish the desired stereocenter in the final product.

Step 1: Protection of the Amine

The secondary amine of L-proline is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid moiety of the protected L-proline is then reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding prolinol derivative.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

The primary hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation, to facilitate the subsequent nucleophilic substitution.

Step 4: Nucleophilic Substitution to Introduce the Methyl Group

A methyl group is introduced via nucleophilic substitution, often using a methyl organometallic reagent like methylmagnesium bromide or by a two-step process involving displacement with a cyanide ion followed by reduction.

Step 5: Deprotection

The protecting group on the nitrogen is removed to yield (S)-2-methylpyrrolidine.

Step 6: Formation of the Tosylate Salt

The resulting (S)-2-methylpyrrolidine free base is then treated with one equivalent of p-toluenesulfonic acid in a suitable solvent, such as isopropanol or ethyl acetate. The (2S)-2-methylpyrrolidine tosylate salt precipitates out and can be isolated by filtration and purified by recrystallization.

Caption: Synthetic workflow for (2S)-2-Methylpyrrolidine Tosylate from L-Proline.

Applications in Drug Development: A Chiral Scaffold for Innovation

The utility of (2S)-2-methylpyrrolidine tosylate extends across various therapeutic areas where precise molecular recognition is paramount. Its incorporation into drug candidates can significantly enhance potency and selectivity.

Case Study: Histamine H3 Receptor Antagonists

Research has shown that the 2-methylpyrrolidine moiety is a valuable component in the design of potent and selective histamine H3 receptor antagonists.[2] These antagonists have therapeutic potential in the treatment of various central nervous system disorders, including cognitive deficits and sleep-wake cycle dysregulation. The (S)-configuration of the methyl group is often critical for achieving the desired pharmacological activity.

Handling, Storage, and Safety

While the tosylate salt is significantly more stable than the free base, standard laboratory safety precautions should be observed. It is recommended to handle (2S)-2-methylpyrrolidine tosylate in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(2S)-2-Methylpyrrolidine tosylate is more than just a chemical intermediate; it is an enabling tool for the synthesis of stereochemically pure pharmaceuticals. Its value is derived from the chiral (2S)-2-methylpyrrolidine core, which provides a rigid and well-defined scaffold for interaction with biological targets. The tosylate salt form offers practical advantages in terms of stability, handling, and purification. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (2S)-2-methylpyrrolidine tosylate in modern drug discovery and development will undoubtedly increase.

References

-

Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Retrieved from 2]

-

PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]3]

Sources

- 1. Page loading... [guidechem.com]

- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 3. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fuaij.com [fuaij.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chirality and Optical Purity of (S)-2-Methylpyrrolidine Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with the stereochemistry at the C2 position often playing a pivotal role in determining pharmacological activity. This technical guide provides an in-depth exploration of the chirality and optical purity of (S)-2-methylpyrrolidine and its derivatives. We will delve into the fundamental principles of stereoisomerism in these structures, detail robust synthetic strategies for obtaining high enantiomeric purity, and present a comparative analysis of analytical techniques for the precise determination of optical purity. This document is intended to serve as a practical resource, offering field-proven insights and self-validating protocols to support the research and development of stereochemically pure pharmaceutical agents.

The Significance of Chirality in 2-Methylpyrrolidine Scaffolds

The 2-methylpyrrolidine motif is a cornerstone in the design of numerous biologically active molecules. The introduction of a methyl group at the C2 position creates a chiral center, giving rise to two non-superimposable mirror images: (S)-2-methylpyrrolidine and (R)-2-methylpyrrolidine. This seemingly subtle structural difference can have profound implications for a molecule's interaction with chiral biological targets such as enzymes and receptors. It is not uncommon for one enantiomer to exhibit the desired therapeutic effect, while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the ability to selectively synthesize and accurately quantify the enantiomeric purity of (S)-2-methylpyrrolidine derivatives is of paramount importance in drug discovery and development.

Asymmetric Synthesis of (S)-2-Methylpyrrolidine Derivatives: Strategies and Mechanistic Insights

Achieving high enantiomeric excess (ee) is the primary goal in the synthesis of chiral molecules. For (S)-2-methylpyrrolidine derivatives, several effective strategies have been developed, each with its own advantages and mechanistic underpinnings.

Synthesis from the Chiral Pool: Leveraging L-Proline

One of the most direct and historically significant routes to (S)-2-methylpyrrolidine derivatives is to start from the naturally abundant and enantiomerically pure amino acid, (S)-proline (L-proline). This approach capitalizes on the pre-existing stereocenter of the starting material.

Causality of Experimental Choices: The core principle here is the stereospecific transformation of the carboxylic acid functionality of L-proline into a methyl group while preserving the stereochemistry at the C2 position. This multi-step process typically involves the protection of the amine, activation of the carboxylic acid, reduction, and subsequent manipulation to introduce the methyl group. The choice of protecting groups and reaction conditions is critical to prevent racemization.

Caption: Synthetic pathway from L-proline to (S)-2-methylpyrrolidine.

Experimental Protocol: Synthesis of (S)-2-Methylproline from L-Proline [1]

This protocol outlines a method for the synthesis of (S)-2-methylproline, a derivative of (S)-2-methylpyrrolidine, starting from L-proline.

Step 1: Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Suspend 40.0 g (0.347 mol) of (S)-proline in 1400 mL of pentane in a 2.5-L round-bottomed flask.

-

Add 225 mL (2.072 mol) of pivalaldehyde and 3.0 mL (38.9 mmol) of trifluoroacetic acid.

-

Heat the mixture at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

Add another 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid, and 200 mL of pentane. Continue refluxing for an additional 72 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by Kugelrohr distillation (70°C/0.0005 mm) to yield the product as a colorless oil.

Step 2: Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding 88.6 mL of a 1.6 M solution of butyllithium in hexane to 18.3 mL (0.131 mol) of diisopropylamine in 120 mL of dry tetrahydrofuran (THF) at -78°C.

-

Add the LDA solution to a solution of 20.0 g (0.109 mol) of the product from Step 1 in 600 mL of dry THF at -78°C.

-

After 20 minutes, add 20.4 mL (0.327 mol) of methyl iodide.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ether.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the methylated product.

Step 3: Hydrolysis to (S)-2-Methylproline

-

Heat a solution of 20.1 g (0.102 mol) of the methylated product in 400 mL of 3 N hydrochloric acid at reflux for 1 hour.

-

Remove the water under reduced pressure.

-

Treat the residue with 400 mL of 3 N HCl and extract with dichloromethane.

-

Concentrate the aqueous layers and purify the residue by ion-exchange chromatography to yield (S)-2-methylproline.

Biocatalytic Asymmetric Synthesis: The Power of Transaminases

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Transaminases (TAs), a class of enzymes, can catalyze the asymmetric amination of a prochiral ketone to produce an enantiomerically pure amine.[2][3]

Causality of Experimental Choices: This method relies on the high stereoselectivity of the transaminase enzyme. By selecting the appropriate transaminase (either (R)- or (S)-selective), one can dictate the stereochemical outcome of the reaction. The choice of amine donor and reaction conditions (pH, temperature) are optimized to ensure high enzyme activity and conversion. The spontaneous cyclization of the intermediate amine leads to the formation of the desired 2-methylpyrrolidine. This approach offers high enantioselectivity under mild reaction conditions.

Caption: Biocatalytic synthesis of (S)-2-methylpyrrolidine.

Experimental Protocol: Biocatalytic Synthesis of (S)-2-Methylpyrrolidine [4]

This protocol outlines a general procedure for the enantioselective biocatalytic synthesis of (S)-2-methylpyrrolidine.

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagents: Add the starting material, 5-chloro-2-pentanone.

-

Enzyme and Cofactor: Add the (S)-selective transaminase enzyme and pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Amine Donor: Add an amine donor, such as isopropylamine (IPA).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 22-24 hours.

-

Reaction Monitoring: Monitor the conversion of the starting material to the product.

-

Product Isolation: Upon completion, the (S)-2-methylpyrrolidine can be isolated. For example, the product can be precipitated from a solvent like methyl tert-butyl ether (MTBE) by the addition of an acid like tosic acid.

Determination of Optical Purity: A Comparative Analysis of Techniques

The accurate determination of enantiomeric excess is a critical quality control step. Several analytical techniques are available, each with its own principles, advantages, and limitations.

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy, broad applicability, well-established.[5] | Can require method development, expensive chiral columns. |

| Chiral GC | Separation of volatile enantiomers (often after derivatization) on a chiral column. | High resolution and sensitivity.[6] | Limited to volatile and thermally stable compounds, may require derivatization. |

| NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift non-equivalence in enantiomers. | Rapid analysis, no separation required.[7] | Lower sensitivity than chromatographic methods, requires a chiral auxiliary. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Simple, non-destructive.[8] | Less sensitive, requires a pure sample, dependent on concentration and other factors. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.

Causality of Experimental Choices: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for their broad applicability. The mobile phase composition (a mixture of a non-polar solvent and a polar modifier) is optimized to achieve the best resolution. For basic amines like 2-methylpyrrolidine, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[9]

Experimental Protocol: Direct Chiral HPLC Method [10]

This protocol is a representative method for the direct enantioseparation of primary amines.

-

Sample Preparation: Dissolve the racemic 2-methylpyrrolidine derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm) or a similar macrocyclic glycopeptide-based column.

-

Mobile Phase: A mixture of methanol, water, acetic acid, and ammonium hydroxide (e.g., 95:5:0.1:0.02, v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.

-

Detection: UV at 205 nm.

-

Injection: Inject the prepared sample solution.

Experimental Protocol: Indirect Chiral HPLC via Derivatization [9][10]

This method involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

-

Derivatization: React the racemic 2-methylpyrrolidine derivative with a chiral derivatizing agent (e.g., 4-nitrobenzoic acid) to form diastereomers.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Injection: Inject the derivatized sample solution.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the analysis of volatile and thermally stable chiral compounds.[6] For amines, derivatization is often required to improve volatility and chromatographic performance.

Causality of Experimental Choices: The selection of the derivatizing agent and the chiral capillary column are key to a successful separation. Trifluoroacetic anhydride is a common derivatizing agent for amines. Cyclodextrin-based chiral stationary phases are widely used for the separation of a broad range of enantiomers.

Experimental Protocol: Chiral GC-MS Method [11]

This protocol describes a general approach for the chiral analysis of secondary amino acids, which can be adapted for 2-methylpyrrolidine derivatives.

-

Derivatization: Derivatize the sample in-situ with heptafluorobutyl chloroformate, followed by amidation with methylamine.

-

Extraction: Perform a liquid-liquid micro-extraction into isooctane.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Chiral Column: A Chirasil-L-Val capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient to ensure separation of the diastereomeric derivatives.

-

Detection: Mass spectrometry for sensitive and selective detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.

Causality of Experimental Choices: The choice of the CSA is crucial. It must interact sufficiently with the analyte to induce a measurable difference in the chemical shifts of the enantiomers. The concentration of the CSA and the analyte, as well as the solvent, are optimized to maximize the separation of the signals.

Caption: Principle of ee determination by NMR with a CSA.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent [12]

This protocol provides a general procedure for determining the enantiopurity of amines using a chiral solvating agent.

-

Sample Preparation: In an NMR tube, directly mix the amine analyte (0.0125–0.2 mmol) and a chiral solvating agent (e.g., a BINOL derivative) (0.0125–0.1 mmol).

-

Solvent: Dissolve the mixture in a deuterated solvent (e.g., chloroform-d, 0.6 mL).

-

Mixing: Shake the NMR tube for approximately 30 seconds.

-

NMR Acquisition: Record the 1H NMR spectrum on a high-field NMR spectrometer at 25°C.

-

Data Analysis: Identify the well-resolved signals corresponding to each enantiomer. Calculate the enantiomeric excess by integrating the respective peaks.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[8] The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.

Causality of Experimental Choices: The specific rotation is a physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell. This relationship allows for the determination of the concentration of a known enantiomer or the optical purity of a mixture.

Experimental Protocol: Polarimetry Measurement [13][14]

-

Instrument Setup: Switch on the polarimeter and the sodium lamp (for a wavelength of 589 nm).

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the rotation. This value should be zeroed.

-

Sample Preparation: Prepare a solution of the (S)-2-methylpyrrolidine derivative of a known concentration in the same solvent.

-

Sample Measurement: Fill the polarimeter tube with the sample solution, ensuring there are no air bubbles.

-

Reading: Measure the angle of rotation. Repeat the measurement multiple times and calculate the average.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Determination of Optical Purity: The optical purity (or enantiomeric excess) can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer: % Optical Purity = ([α]sample / [α]pure enantiomer) × 100.

Method Validation and Trustworthiness

For use in a regulated environment, such as drug development, all analytical methods for determining optical purity must be validated to ensure they are fit for purpose.[15] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation of analytical methods, where results from two or more different techniques are compared, provides a high degree of confidence in the determined optical purity.[16]

Conclusion